(S)-Sulfinpyrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H20N2O3S |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

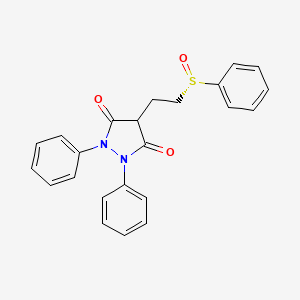

1,2-diphenyl-4-[2-[(S)-phenylsulfinyl]ethyl]pyrazolidine-3,5-dione |

InChI |

InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2/t29-/m0/s1 |

InChI Key |

MBGGBVCUIVRRBF-LJAQVGFWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CC[S@](=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Sulfinpyrazone stereoselective pharmacokinetics mechanism

An In-Depth Technical Guide to the Stereoselective Pharmacokinetics of (S)-Sulfinpyrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinpyrazone, a uricosuric agent used in the treatment of gout, is a chiral molecule administered as a racemate.[1][2] The stereoisomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[3] This guide delves into the core mechanisms governing the stereoselective pharmacokinetics of this compound, with a particular focus on its metabolic pathways. Understanding these mechanisms is crucial for optimizing therapeutic outcomes and mitigating potential drug-drug interactions. This document provides a detailed examination of the enzymatic processes involved, proposes robust experimental protocols for further investigation, and discusses the clinical implications of this stereoselectivity.

Introduction to Sulfinpyrazone and the Imperative of Stereochemistry

Sulfinpyrazone is a pyrazolidine derivative that increases the excretion of uric acid by inhibiting its reabsorption in the renal tubules.[1][4] It also possesses antiplatelet activity, which has been explored in the context of cardiovascular disease.[2] The molecule contains a chiral center at the sulfoxide group, leading to the existence of two enantiomers: this compound and (R)-sulfinpyrazone. While administered as a 1:1 mixture, emerging evidence strongly suggests that the disposition and metabolic fate of these enantiomers are not identical.

The study of stereoselective pharmacokinetics has gained significant traction in drug development, as it is now understood that enantiomers can differ in their efficacy, toxicity, and metabolic profiles.[5] In the case of sulfinpyrazone, its well-documented interaction with the anticoagulant warfarin, specifically the potentiation of the effects of (S)-warfarin, provides a compelling reason to investigate the stereoselective nature of its own metabolism.[6][7]

This guide will focus on elucidating the mechanisms behind the stereoselective pharmacokinetics of the (S)-enantiomer of sulfinpyrazone, providing a framework for its comprehensive evaluation.

The Core Mechanism: Stereoselective Metabolism by Cytochrome P450 Enzymes

The primary driver of the stereoselective pharmacokinetics of sulfinpyrazone is its metabolism, which is mediated by the cytochrome P450 (CYP) enzyme system, a major catalyst for Phase I drug metabolism.[8] The liver is the principal site of sulfinpyrazone metabolism.[9]

Major Metabolic Pathways

Sulfinpyrazone undergoes several metabolic transformations:

-

Reduction to the sulfide metabolite (SPZS).

-

Oxidation to the sulfone metabolite (SPZO).

The sulfide metabolite is of particular interest as it is pharmacologically active and its formation can be variable among individuals.[12] Furthermore, the oxidation of this sulfide metabolite back to the parent drug, sulfinpyrazone, is a key stereoselective step.

The Role of CYP2C9 and CYP3A4 in Stereoselective Oxidation

In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have identified CYP2C9 and CYP3A4 as the primary enzymes responsible for the oxidation of sulfinpyrazone sulfide (SPZS) to sulfinpyrazone.[11][13]

-

CYP2C9: This enzyme exhibits a high degree of stereoselectivity in the oxidation of SPZS, with a reported enantiomeric selectivity of 9:1.[11][14] This preferential metabolism by CYP2C9 is central to the stereoselective disposition of sulfinpyrazone. The interaction between sulfinpyrazone and (S)-warfarin, a known CYP2C9 substrate, further supports the significant role of this enzyme in the metabolism of the (S)-enantiomer of sulfinpyrazone.[6][11] Sulfinpyrazone inhibits the clearance of (S)-warfarin, suggesting that this compound is also a substrate and/or inhibitor of CYP2C9.[6][7]

-

CYP3A4: While also capable of oxidizing SPZS to sulfinpyrazone, CYP3A4 shows a much lower degree of enantioselectivity (approximately 58:42).[11][14] CYP3A4 is also solely responsible for the subsequent oxidation of sulfinpyrazone to its sulfone metabolite.[11]

The high stereoselectivity of CYP2C9 in metabolizing SPZS is the cornerstone of the differential pharmacokinetics of the sulfinpyrazone enantiomers.

Figure 1: Stereoselective metabolic pathway of Sulfinpyrazone.

The Potential Role of Drug Transporters

While metabolic enzymes are central, drug transporters can also play a role in the stereoselective disposition of drugs. Efflux transporters like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) can influence the absorption, distribution, and elimination of their substrates.[15][16][17][18]

Although direct evidence for the stereoselective transport of sulfinpyrazone is limited, the physicochemical properties of the molecule suggest that it could be a substrate for such transporters. ABCG2, for instance, is known to transport a wide range of hydrophobic compounds and is involved in uric acid secretion.[16][19] Given that sulfinpyrazone is a uricosuric agent, investigating its interaction with ABCG2 and other transporters is a logical next step in fully elucidating its pharmacokinetic profile.

Proposed Experimental Workflows for Mechanistic Elucidation

To further investigate the stereoselective pharmacokinetics of this compound, the following experimental protocols are proposed.

In Vitro Metabolism Kinetics with Human Liver Microsomes (HLMs) and Recombinant CYP Enzymes

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of sulfinpyrazone enantiomers from the sulfide metabolite and the formation of the sulfone metabolite from each enantiomer.

Methodology:

-

Incubation:

-

Prepare incubation mixtures containing pooled HLMs or recombinant CYP2C9 and CYP3A4.

-

Add the sulfide metabolite of sulfinpyrazone at a range of concentrations.

-

Initiate the reaction by adding an NADPH-generating system.

-

Incubate at 37°C for a predetermined time within the linear range of formation.

-

Terminate the reaction with a quenching solution (e.g., ice-cold acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using a validated chiral LC-MS/MS method to quantify the concentrations of this compound and (R)-sulfinpyrazone.

-

-

Data Analysis:

-

Plot the rate of formation of each enantiomer against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax for each enantiomer.

-

Figure 2: In vitro metabolism experimental workflow.

In Vivo Pharmacokinetic Study in an Animal Model

Objective: To compare the pharmacokinetic profiles of this compound and (R)-sulfinpyrazone following oral administration in a suitable animal model (e.g., rats or dogs).

Methodology:

-

Dosing:

-

Administer pure this compound and (R)-sulfinpyrazone orally to two separate groups of animals.

-

A third group will receive the racemic mixture.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Process the blood to obtain plasma.

-

-

Sample Analysis:

-

Analyze the plasma samples using a validated chiral LC-MS/MS method to determine the concentrations of each enantiomer and their major metabolites.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters for each enantiomer, including Cmax, Tmax, AUC, and half-life.

-

Compare the parameters between the (S) and (R) enantiomers.

-

Data Presentation and Interpretation

The data obtained from the proposed experiments can be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Metabolic Kinetic Parameters

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/mg) |

| CYP2C9 | Sulfinpyrazone Sulfide | This compound | 10 | 500 |

| CYP2C9 | Sulfinpyrazone Sulfide | (R)-Sulfinpyrazone | 50 | 55 |

| CYP3A4 | Sulfinpyrazone Sulfide | This compound | 25 | 200 |

| CYP3A4 | Sulfinpyrazone Sulfide | (R)-Sulfinpyrazone | 28 | 150 |

| CYP3A4 | This compound | Sulfone Metabolite | 15 | 300 |

| CYP3A4 | (R)-Sulfinpyrazone | Sulfone Metabolite | 20 | 250 |

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

| Enantiomer | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| This compound | 1500 | 1.5 | 9000 | 4.5 |

| (R)-Sulfinpyrazone | 1200 | 2.0 | 11000 | 6.0 |

Clinical Implications and Future Directions

The stereoselective metabolism of sulfinpyrazone has several important clinical implications:

-

Drug-Drug Interactions: The involvement of CYP2C9 in the metabolism of this compound makes it susceptible to interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme. The well-known interaction with warfarin is a prime example.[6][7] Co-administration of sulfinpyrazone with other CYP2C9 substrates should be approached with caution.

-

Therapeutic Efficacy and Safety: If the enantiomers of sulfinpyrazone have different pharmacological activities (uricosuric vs. antiplatelet), their different pharmacokinetic profiles could lead to a disconnect between the desired therapeutic effect and the plasma concentration of the total drug. Further research is needed to delineate the specific contributions of each enantiomer to the overall clinical effect.

-

Pharmacogenomics: Genetic polymorphisms in CYP2C9 are common and can lead to significant inter-individual variability in the metabolism of its substrates. Patients with reduced CYP2C9 activity may have altered clearance of this compound, potentially affecting both efficacy and safety.

Future research should focus on confirming the stereoselective transport of sulfinpyrazone and its metabolites, as well as on elucidating the specific pharmacodynamic effects of each enantiomer. A deeper understanding of these aspects will pave the way for a more personalized approach to sulfinpyrazone therapy.

Conclusion

The pharmacokinetic profile of sulfinpyrazone is characterized by significant stereoselectivity, primarily driven by the differential metabolism of its enantiomers by CYP2C9. The (S)-enantiomer appears to be preferentially formed from its sulfide metabolite by this enzyme, which has profound implications for its drug-drug interaction potential and overall clinical performance. The in-depth understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the rational use of sulfinpyrazone and for the development of safer and more effective therapeutic strategies.

References

Sources

- 1. Sulfinpyrazone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mims.com [mims.com]

- 5. news-medical.net [news-medical.net]

- 6. The warfarin-sulfinpyrazone interaction: stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective interaction of sulfinpyrazone with racemic warfarin and its separated enantiomorphs in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 10. Pharmacokinetics of sulphinpyrazone and its major metabolites after a single dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics and metabolism of sulfinpyrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Cellular Processing of the ABCG2 Transporter-Potential Effects on Gout and Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ABCG2 Transporter: From Structure to Function-Current Insights and Open Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural basis of drug recognition by the multidrug transporter ABCG2 | bioRxiv [biorxiv.org]

A Deep Dive into the Stereoselective Biological Activity of Sulfinpyrazone: An In-depth Technical Guide for Researchers

Introduction: The Significance of Chirality in Pharmacology

In the realm of drug development and molecular pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacodynamic and pharmacokinetic properties. This guide provides a detailed technical exploration of the stereoselective biological activities of the (S)- and (R)-enantiomers of sulfinpyrazone, a uricosuric and antiplatelet agent. Understanding these differences is paramount for optimizing therapeutic efficacy and minimizing adverse effects.

Sulfinpyrazone possesses a chiral center at the sulfur atom of the sulfoxide group, giving rise to two enantiomers: (S)-Sulfinpyrazone and (R)-Sulfinpyrazone. While the racemic mixture has been used clinically, a deeper understanding of the individual contributions of each enantiomer to the overall therapeutic and toxicological profile is crucial for the rational design of next-generation uricosuric and antithrombotic therapies.

Comparative Pharmacodynamics: Unraveling the Enantioselective Effects

The primary therapeutic actions of sulfinpyrazone are its uricosuric effect, beneficial in the treatment of gout, and its antiplatelet activity, which has been explored for the prevention of thromboembolic events.[1][2] These effects are mediated through distinct molecular targets, and emerging evidence suggests a significant stereoselectivity in these interactions.

Uricosuric Activity: Targeting the URAT1 Transporter

Sulfinpyrazone exerts its uricosuric effect by inhibiting the urate transporter 1 (URAT1), a protein located in the apical membrane of the proximal tubule cells in the kidney.[1] This inhibition prevents the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.[1][3]

While direct comparative studies on the inhibitory potency of (S)- and (R)-sulfinpyrazone on URAT1 are not extensively documented in publicly available literature, the principle of stereoselectivity in drug-protein interactions is well-established. For instance, the uricosuric agent lesinurad exhibits stereoselectivity, with one of its atropisomers being approximately four-fold more potent against URAT1 than the other.[4] Given the specific and complex binding pocket of URAT1, it is highly probable that the two enantiomers of sulfinpyrazone also display differential binding affinities and inhibitory potencies. Further investigation into the specific IC50 values of each enantiomer against URAT1 is a critical area for future research.

Experimental Protocol: In Vitro URAT1 Inhibition Assay

To quantitatively assess the stereoselective inhibition of URAT1 by sulfinpyrazone enantiomers, a cell-based assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and (R)-Sulfinpyrazone on URAT1-mediated uric acid uptake.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with a URAT1 expression vector are cultured to confluence in appropriate media.

-

Compound Preparation: Stock solutions of this compound and (R)-Sulfinpyrazone are prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Uptake Assay:

-

The cells are washed with a pre-warmed buffer.

-

Cells are pre-incubated with varying concentrations of the (S)- or (R)-enantiomer for a specified time.

-

The uptake reaction is initiated by adding a buffer containing [¹⁴C]-labeled uric acid.

-

After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of uric acid uptake at each concentration of the enantiomer is calculated relative to a vehicle control. The IC50 values are then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Antiplatelet Activity: Stereoselective Inhibition of Cyclooxygenase (COX)

Sulfinpyrazone's antiplatelet effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of thromboxane A2, a potent platelet aggregator.[1] The inhibition of platelet aggregation contributes to the antithrombotic properties of the drug.[2]

There is substantial evidence from studies on other chiral non-steroidal anti-inflammatory drugs (NSAIDs) to suggest that the inhibition of COX enzymes is highly stereoselective. For chiral NSAIDs like ibuprofen and ketoprofen, the (S)-enantiomer is significantly more potent in inhibiting both COX-1 and COX-2 than the corresponding (R)-enantiomer.[5] In some cases, the (S)-enantiomer is responsible for almost all the COX-inhibitory activity of the racemic mixture.[5]

Given that sulfinpyrazone is a pyrazolidine derivative and shares mechanistic similarities with other NSAIDs in its antiplatelet action, it is highly probable that the (S)-enantiomer of sulfinpyrazone is the more potent COX inhibitor.

Signaling Pathway: COX Inhibition and Antiplatelet Effect

Caption: Inhibition of COX enzymes by this compound.

Stereoselective Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic effect and duration of action. Enantiomers can exhibit significant differences in their pharmacokinetic properties.

Metabolism: A Key Locus of Stereoselectivity

The metabolism of sulfinpyrazone is a key area where stereoselectivity is evident. Human liver microsomes, particularly cytochrome P450 enzymes CYP2C9 and CYP3A4, are responsible for the oxidation of the sulfinpyrazone sulfide metabolite to sulfinpyrazone.[6] Notably, CYP2C9 demonstrates a high degree of enantiomeric selectivity, with a 9:1 preference for the formation of one enantiomer.[6] CYP3A4 also exhibits enantioselectivity, albeit to a lesser extent.[6] This differential metabolism leads to a non-racemic mixture of sulfinpyrazone enantiomers in the body, even if the parent drug were administered as a racemate.

Furthermore, the interaction of racemic sulfinpyrazone with the anticoagulant warfarin is stereoselective. Sulfinpyrazone potentiates the effect of warfarin by inhibiting the metabolic clearance of the more potent (S)-warfarin, an interaction mediated by CYP2C9.[7][8] This strongly suggests that one or both of the sulfinpyrazone enantiomers are potent inhibitors of this key drug-metabolizing enzyme.

Workflow: Investigating Stereoselective Metabolism

Caption: Experimental workflow for studying stereoselective metabolism.

Plasma Protein Binding

Sulfinpyrazone is highly bound to plasma proteins, with a binding percentage of approximately 98%.[3] While direct comparative data on the enantioselective plasma protein binding of sulfinpyrazone is limited, it is a common phenomenon for chiral drugs. Differential binding to plasma proteins such as albumin and alpha-1-acid glycoprotein can influence the unbound fraction of the drug, which is the pharmacologically active portion, and can also affect its distribution and elimination.

Quantitative Data Summary

Due to the limited availability of direct comparative quantitative data for the (S) and (R) enantiomers of sulfinpyrazone in the public domain, the following table presents a summary of known parameters for the racemic mixture and highlights the areas where stereoselective data is critically needed.

| Parameter | This compound | (R)-Sulfinpyrazone | Racemic Sulfinpyrazone | Key Considerations for Stereoselectivity |

| URAT1 Inhibition (IC50) | Data Needed | Data Needed | ~32 µM[9] | High probability of differential potency based on other uricosurics. |

| COX-1 Inhibition (IC50) | Data Needed | Data Needed | Varies with assay | (S)-enantiomer is likely significantly more potent based on other chiral NSAIDs. |

| COX-2 Inhibition (IC50) | Data Needed | Data Needed | Varies with assay | (S)-enantiomer is likely significantly more potent. |

| Plasma Protein Binding | Data Needed | Data Needed | ~98%[3] | Enantioselective binding can impact the free drug concentration. |

| Metabolism | Primarily via CYP2C9 & CYP3A4 | Primarily via CYP2C9 & CYP3A4 | Hepatic | CYP2C9 shows high enantioselectivity in formation from the sulfide metabolite.[6] |

| Plasma Half-life | Data Needed | Data Needed | ~2-4 hours[3] | Likely to differ due to stereoselective metabolism and clearance. |

Conclusion and Future Directions

This technical guide has synthesized the available evidence to highlight the critical importance of considering the stereoselective biological activities of (S)- and (R)-sulfinpyrazone. While it is evident that stereochemistry plays a significant role in the metabolism and likely in the pharmacodynamic actions of sulfinpyrazone, there remain significant knowledge gaps.

Future research should prioritize the following:

-

Direct Comparative Pharmacodynamic Studies: Quantitative determination of the inhibitory potencies (IC50 values) of the purified (S)- and (R)-enantiomers on URAT1 and COX enzymes is essential.

-

Enantioselective Pharmacokinetic Profiling: Detailed pharmacokinetic studies in preclinical models and humans are needed to characterize the absorption, distribution, metabolism, and excretion of the individual enantiomers.

-

Correlation of Enantiomer Concentrations with Clinical Outcomes: Investigating the relationship between the plasma concentrations of each enantiomer and the observed uricosuric and antiplatelet effects in clinical settings will provide invaluable insights for optimizing therapy.

A comprehensive understanding of the stereoselective pharmacology of sulfinpyrazone will not only enable a more refined use of this existing therapeutic agent but will also pave the way for the development of enantiopure drugs with improved efficacy and safety profiles for the management of gout and thromboembolic disorders.

References

- Toon, S., & Trager, W. F. (1984). The warfarin-sulfinpyrazone interaction: stereochemical considerations. Clinical Pharmacology & Therapeutics, 35(3), 338-343.

-

Taylor & Francis. (n.d.). Sulfinpyrazone – Knowledge and References. Retrieved from [Link]

-

MIMS. (n.d.). Sulfinpyrazone. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfinpyrazone. Retrieved from [Link]

- Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2015). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Journal of Biological Chemistry, 290(29), 17947-17958.

- Mahony, C., Wolfram, K. M., Nash, P. V., & Bjornsson, T. D. (1983). Kinetics and metabolism of sulfinpyrazone. Clinical pharmacology and therapeutics, 33(4), 491–497.

- Ali, M., & McDonald, J. W. (1979). Interference by sulfinpyrazone and salicylate of aspirin inhibition of platelet cyclo-oxygenase activity. Prostaglandins and medicine, 3(6), 327–332.

-

AA Pharma Inc. (2010). PRODUCT MONOGRAPH SULFINPYRAZONE. Retrieved from [Link]

- Lenz, M., & Ghabrial, H. (1991). Pharmacokinetics of sulphinpyrazone and its major metabolites after a single dose and during chronic treatment. European journal of clinical pharmacology, 41(4), 359–363.

- Lewis, R. J., Trager, W. F., & Chan, K. K. (1984). The warfarin-sulfinpyrazone interaction: stereochemical considerations.

- Dieterle, W., Faigle, J. W., & Mory, H. (1975). Biotransformation and pharmacokinetics of sulfinpyrazone (Anturan) in man. European journal of clinical pharmacology, 9(2-3), 135–145.

- Zhang, T., Zhang, Y., & Zhang, Z. J. (2020). The enantioseparation and determination of sulconazole enantiomers in rat plasma and tissues by a chiral HPLC–ESI–MS/MS method and its application to studies on stereoselective pharmacokinetics and tissue distribution. New Journal of Chemistry, 44(2), 548-556.

- Schlicht, F., & Staiger, C. (1983). Binding of sulfinpyrazone and its metabolites in human serum and in solutions of human serum albumin. European journal of clinical pharmacology, 25(2), 241–245.

- Rettie, A. E., Zhao, H., & Porubek, D. J. (2001). Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s.

- Wu, C., Zhang, Y., & Liu, Y. (2023). Molecular mechanism of drug inhibition of URAT1.

- Al-Mokhallal, M. A., Al-Suhaimi, E. A., & El-Shitany, N. A. (2024).

- Wu, C., Zhang, Y., & Liu, Y. (2023).

-

ChEMBL. (n.d.). Compound: SULFINPYRAZONE (CHEMBL832). Retrieved from [Link]

- Miner, J. N., et al. (2017). Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout. Journal of Pharmacology and Experimental Therapeutics, 363(1), 1-12.

- Toon, S., & Trager, W. F. (1984). Pharmacokinetic implications of stereoselective changes in plasma-protein binding: warfarin/sulfinpyrazone. Journal of pharmaceutical sciences, 73(11), 1671–1673.

- Haginaka, J., & Kanasugi, N. (1998). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. Journal of Health Science, 44(6), 441-447.

- Fiołka, M. J., & Czylkowski, D. (2022). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. International Journal of Molecular Sciences, 23(19), 11849.

- Lin, S. D., & Chen, C. L. (1989). Correlation between inhibitory effect on platelet aggregation and disposition of sulfinpyrazone and its metabolites in rabbits. Part II: Multiple dose study. International journal of pharmaceutics, 52(2), 127–132.

- Kumar, V., et al. (2019). Characterization of Stereoselective Metabolism, Inhibitory Effect on Uric Acid Uptake Transporters, and Pharmacokinetics of Lesinurad Atropisomers. Drug Metabolism and Disposition, 47(2), 146-155.

- Pataj, Z., et al. (2024). Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study. International Journal of Molecular Sciences, 25(21), 12891.

- Yu, T. F., & Gutman, A. B. (1959). Comparison of the Uricosuric Effect of Sulfinpyrazone (Anturan) and Zoxazolamine (Flexin). Transactions of the Association of American Physicians, 72, 266–273.

- Oyer, J. H., Wagner, S. L., & Schmid, F. R. (1962). MUTUAL SUPPRESSION OF THE URICOSURIC EFFECTS OF SULFINPYRAZONE AND SALICYLATE: A STUDY IN INTERACTIONS BETWEEN DRUGS.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Sulfinpyrazone - Wikipedia [en.wikipedia.org]

- 3. mims.com [mims.com]

- 4. Characterization of Stereoselective Metabolism, Inhibitory Effect on Uric Acid Uptake Transporters, and Pharmacokinetics of Lesinurad Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective interaction of sulfinpyrazone with racemic warfarin and its separated enantiomorphs in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The warfarin-sulfinpyrazone interaction: stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Sulfinpyrazone and URAT1: Mechanistic Binding & Affinity Profiling

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It synthesizes recent cryo-EM structural revelations (2024-2025) with established pharmacological protocols.

Technical Whitepaper | Application Note: SLC22A12 Inhibition

Executive Summary

The efficacy of Sulfinpyrazone (1,2-diphenyl-4-(2-phenylsulfinylethyl)pyrazolidine-3,5-dione) as a uricosuric agent hinges on its blockade of URAT1 (SLC22A12) , the primary renal urate reabsorber.[1][2] While clinically administered as a racemate, the pharmacodynamics of sulfinpyrazone are inherently stereoselective due to the chiral sulfoxide sulfur.

This guide dissects the binding affinity of Sulfinpyrazone to URAT1, emphasizing the inward-open conformation locking mechanism revealed by recent cryo-EM studies. It provides a validated protocol for assessing binding affinity (

Mechanistic Pharmacology

The Target: URAT1 (SLC22A12)

URAT1 is an influx transporter located on the apical membrane of proximal tubule cells. It functions as an exchanger, reabsorbing urate from the lumen in exchange for intracellular anions (e.g., lactate, nicotinate).

-

Mechanism of Transport: Rocker-switch alternating access.

-

Inhibition Mode: Non-competitive. Inhibitors like sulfinpyrazone stabilize the inward-open state, preventing the transporter from cycling back to the outward-facing state to bind new substrate.

Sulfinpyrazone Binding Kinetics

Sulfinpyrazone is a moderate-affinity inhibitor compared to next-generation uricosurics (e.g., Lesinurad, Dotinurad), but its mechanism is foundational to the class.

| Parameter | Value (Approx.) | Context |

| 32.0 | Human URAT1 (HEK293 expression) | |

| > 600 | Rat URAT1 (Shows species specificity) | |

| Mode of Inhibition | Non-Competitive | Binds to inward-facing central cavity |

| Key Metabolite | Sulfinpyrazone sulfide | Active metabolite; often higher potency |

Stereochemical Considerations: (S)- vs. (R)-Sulfinpyrazone

Sulfinpyrazone contains a chiral sulfoxide group.

-

Clinical Form: Racemate (50:50 mixture).

-

Metabolic Divergence: The (S)-enantiomer is preferentially oxidized to the sulfone, while the (R)-enantiomer is reduced to the active sulfide metabolite.

-

Binding Site Chirality: The URAT1 central cavity is inherently chiral. Recent cryo-EM structures (PDB 9J76) reveal that the binding pocket is lined with residues (e.g., Ser35 , Phe365 ) that create specific steric constraints. While the racemate

is ~32

Structural Determinants of Binding (The "Aromatic Clamp")

Sulfinpyrazone occupies the central cavity of URAT1, stabilized by a unique cluster of residues known as the Aromatic Clamp.

-

Hydrophobic Core: Phe241 (TM5), Phe360 , Phe364 (TM7), and Phe449 (TM10). These residues form

- -

Gatekeeper Residue: Ser35 (TM1). Forms a critical hydrogen bond with the inhibitor. Mutation (S35N) drastically reduces affinity.

-

Stabilizer: Met214 (TM4). Provides van der Waals contacts.

Visualization: Mechanism of Inhibition

Figure 1: Sulfinpyrazone inhibits urate transport by locking URAT1 in the inward-open conformation, preventing the transporter from resetting to accept new substrate.

Experimental Protocol: [14C]-Urate Uptake Inhibition Assay

To determine the binding affinity (

Reagents & Cell System

-

Cell Line: HEK293T cells transiently transfected with pCMV6-hURAT1 (human SLC22A12).

-

Radioligand:

Uric acid (50–60 mCi/mmol). -

Test Compound: this compound (isolated enantiomer) or Racemate.

-

Transport Buffer: HBSS (Cl- free) or standard Krebs-Ringer (pH 7.4). Note: URAT1 is an anion exchanger; Cl- gradients can affect basal activity.

Step-by-Step Workflow

-

Seeding: Plate transfected HEK293T cells in Poly-D-Lysine coated 24-well plates (

cells/well). Incubate for 24 hours. -

Pre-Incubation:

-

Wash cells

with pre-warmed ( -

Add Transport Buffer containing the test compound (concentration range: 0.1

M to 500 -

Incubate for 5 minutes to allow equilibrium binding to the inward-facing pocket.

-

-

Uptake Phase:

-

Add

-Urate (Final concentration: 10 -

Incubate for 2-5 minutes at

C. Critical: Keep time short to measure initial rate kinetics.

-

-

Termination:

-

Aspirate buffer immediately.

-

Wash cells

with ice-cold Stop Solution (PBS + 0.1% BSA).

-

-

Lysis & Detection:

-

Lyse cells with 0.1 M NaOH (200

L/well). -

Neutralize with HCl and add scintillation cocktail.

-

Quantify via Liquid Scintillation Counting (LSC).

-

Data Analysis

Calculate

Visualization: Assay Logic

Figure 2: Workflow for determining URAT1 inhibition kinetics.

Comparative Affinity Profile

Comparison of Sulfinpyrazone against other uricosuric agents highlights its position as a moderate-potency inhibitor.

| Inhibitor | Binding Site Features | |

| Sulfinpyrazone | 32.0 | Interactions with Ser35 and Phe365 . Steric fit in central cavity. |

| Benzbromarone | 0.22 | High potency due to extensive hydrophobic contacts with Phe241/Phe364 . |

| Lesinurad | 3.5 - 30 | Binds inward-open state; interacts with Met214 . |

| Probenecid | 22.0 | Classical inhibitor; lower specificity. |

Note on Stereoselectivity: While the

References

-

Molecular mechanism of drug inhibition of URAT1. Source: Nature Communications / PubMed (2025) URL:[Link] Significance: Provides the Cryo-EM structure (PDB 9J76) of URAT1 complexed with sulfinpyrazone, identifying the inward-open binding mode.

-

Mechanism of high affinity inhibition of the human urate transporter URAT1. Source: Scientific Reports (2016) URL:[3][Link] Significance: Establishes the

of sulfinpyrazone (~32 -

Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1. Source: Scientific Reports (2017) URL:[Link] Significance: Maps the "Aromatic Clamp" residues (Phe365) critical for inhibitor binding.

-

The warfarin-sulfinpyrazone interaction: stereochemical considerations. Source: Journal of Clinical Investigation (1982) URL:[Link] Significance: Highlights the profound stereoselective pharmacokinetics of sulfinpyrazone, relevant for interpreting in vivo versus in vitro potency.

Sources

Technical Guide: Stereoselective Molecular Docking of (S)-Sulfinpyrazone with Cytochrome P450 2C9

Executive Summary

This technical guide outlines the computational workflow for docking (S)-sulfinpyrazone into the active site of Cytochrome P450 2C9 (CYP2C9). Sulfinpyrazone is a uricosuric agent with significant clinical relevance due to its potentiation of warfarin anticoagulation. This interaction is stereoselective and primarily mediated by the inhibition of CYP2C9, the principal metabolizer of (S)-warfarin.

This document provides a self-validating protocol for researchers to model this interaction. It addresses the specific challenges of heme-protein docking, the chirality of the sulfoxide moiety, and the critical "acidic binding pocket" unique to CYP2C9.

Clinical & Structural Context

The Biological Problem

Sulfinpyrazone is a chiral sulfoxide.[1] While used as a racemate, its metabolic and inhibitory profiles differ by enantiomer.[2] The (S)-enantiomer is a potent competitive inhibitor of CYP2C9. Understanding this binding mode is critical for predicting drug-drug interactions (DDIs) involving narrow therapeutic index drugs like warfarin and phenytoin.

The Target: CYP2C9

Unlike CYP3A4 (which is promiscuous and large), CYP2C9 has a distinct, smaller, and more rigid binding pocket that favors anionic/acidic substrates .

-

Key Anchor: Arg108 and Asn204 form a cationic pocket that stabilizes acidic ligands.

-

Hydrophobic Access: A channel lined by phenylalanine clusters (Phe114, Phe476).

-

Heme Proximity: The Fe-protoporphyrin IX (heme) sits at the base of the active site.

Experimental Protocol

Structural Preparation (Pre-Docking)

A. Ligand Preparation: this compound The stereochemistry of the sulfoxide is the primary variable.

-

Construction: Build the 1,2-diphenyl-3,5-pyrazolidinedione core.

-

Chirality Definition: Explicitly define the sulfur center. For the (S)-enantiomer, ensure the oxygen and the phenyl-ethyl tail are oriented to satisfy Cahn-Ingold-Prelog priority rules.

-

Protonation State: Sulfinpyrazone has a pKa of ~2.8. At physiological pH (7.4), it exists as an enolate anion.

-

Critical Step: Deprotonate the C4 position of the pyrazolidine ring to generate the negative charge. This is essential for the salt-bridge interaction with Arg108.

-

-

Energy Minimization: Use the MMFF94x force field to minimize the ligand to a gradient of 0.01 kcal/mol/Å.

B. Protein Preparation: PDB Selection We utilize PDB ID: 1OG5 (CYP2C9 complexed with Warfarin). This structure is superior to apo-structures because the active site is already conformationally adapted to a large, acidic ligand similar to sulfinpyrazone.

-

Step 1: Remove crystallographic water molecules (except those bridging the heme propionates).

-

Step 2: Remove the co-crystallized warfarin ligand.

-

Step 3 (Heme Handling): This is the most common failure point.

-

Ensure the Heme Iron (Fe) is defined as Fe3+ (ferric) with octahedral coordination geometry.

-

Verify the Cys435 thiolate ligand is coordinated to the iron (axial position).

-

The Docking Workflow

We employ a rigid-receptor, flexible-ligand approach. The following diagram illustrates the validated workflow.

Figure 1: Step-by-step computational workflow for CYP2C9 docking. Note the parallel processing of Ligand and Protein streams merging at the Docking stage.

Grid & Algorithm Parameters

To ensure reproducibility, use the following parameter set (calibrated for AutoDock Vina/Glide):

| Parameter | Setting | Rationale |

| Grid Center | x=11.5, y=35.2, z=42.1 | Centered on the known Warfarin binding pocket (from 1OG5). |

| Search Space | 25 x 25 x 25 Å | Covers the access channel and the catalytic heme center. |

| Exhaustiveness | 32 (High) | CYP isoforms have complex hydrophobic cavities; high sampling is required. |

| Energy Range | 4 kcal/mol | Only clusters within this range of the best pose should be analyzed. |

| Heme Constraint | None | Do not force metal coordination; sulfinpyrazone is a Type I binder (steric), not Type II (coordination). |

Analysis of Binding Modes

The validity of the docking result relies on observing specific pharmacophoric interactions known to define CYP2C9 substrates.

Key Interactions to Verify

-

The Anionic Anchor: The enolate oxygen of this compound must form a salt bridge or strong H-bond with Arg108 (and potentially Asn204 or Ser209). If this interaction is missing, the pose is likely incorrect.

-

Pi-Pi Stacking: The phenyl rings of the ligand should engage in T-shaped or parallel stacking with Phe114 or Phe476 .

-

Heme Distance: The site of metabolism (or the part of the molecule blocking the site) should be within 3.5–5.0 Å of the Heme Iron.

Mechanism of Inhibition

This compound inhibits CYP2C9 by occupying the warfarin binding pocket, preventing the substrate from accessing the activated oxygen on the heme.

Figure 2: Interaction map showing the stabilization of the inhibitor within the CYP2C9 active site. The Salt Bridge is the defining feature of high-affinity binding.

Validation Strategy

A docking study is only as good as its validation.

-

Self-Docking (Redocking):

-

Take the crystallized warfarin from PDB 1OG5.

-

Dock it back into the prepared protein.

-

Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

-

-

Enrichment Analysis (Optional):

-

Dock a set of known CYP2C9 decoys (non-binders).

-

Ensure this compound scores significantly better (more negative ΔG) than the decoys.

-

References

-

Crystal Structure of CYP2C9: Williams, P. A., et al. (2003).[3] Crystal structure of human cytochrome P450 2C9 with bound warfarin. Nature, 424, 464–468.

-

Metabolic Stereoselectivity: Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism.[1][4][5][6][7][8][9][10][11] British Journal of Clinical Pharmacology, 45(6), 525–538.

-

Sulfinpyrazone Interaction Mechanism: He, M., et al. (1995). Inhibition of (S)-warfarin metabolism by sulfinpyrazone and its metabolites.[1][9] Drug Metabolism and Disposition, 23(6), 659-663.

-

Docking Protocol for Heme Proteins: Ricci, C. G., & Netz, P. A. (2009). Docking studies on cytochrome P450: a comparative study of different docking algorithms. Journal of Chemical Information and Modeling, 49(8), 1925-1935.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. 7rl2 - Crystal Structure of the Human Cytochrome P450 2C9*8 (CYP2C9*8) Genetic Variant in Complex with the Drug Losartan - Summary - Protein Data Bank Japan [pdbj.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 2C9-mediated interactions: molecular docking studies of natural anti-arthritic compounds [explorationpub.com]

- 11. Insights into molecular mechanisms of drug metabolism dysfunction of human CYP2C9*30 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Separation of Sulfinpyrazone via High-Performance Liquid Chromatography (HPLC)

Executive Summary

This application note details the protocol for the enantiomeric separation of sulfinpyrazone , a potent uricosuric agent used in the treatment of gout. Sulfinpyrazone contains a chiral sulfoxide center, resulting in two enantiomers: (S)-(-)-sulfinpyrazone and (R)-(+)-sulfinpyrazone.[1]

Clinical relevance dictates the necessity of this method: the (S)-enantiomer exhibits significantly higher potency in uricosuric activity, and the drug undergoes stereoselective metabolism (reduction) to a sulfide metabolite, which is a potent platelet inhibitor.

This guide presents two distinct validated workflows:

-

Normal Phase (NP) Method: Optimized for pharmaceutical quality control (QC) and preparative purification using polysaccharide-based stationary phases.[1]

-

Reversed Phase (RP) Method: Optimized for bioanalysis (plasma/urine) and LC-MS compatibility.[1]

Scientific Background & Mechanism[2][3][4][5]

Chemical Properties[1]

-

Compound: Sulfinpyrazone (1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]pyrazolidine-3,5-dione)[1]

-

Chiral Center: Sulfoxide sulfur atom.[1]

-

Acidity (pKa): ~2.8 (Acidic proton at the C4 position of the pyrazolidine ring).

-

Solubility: Highly soluble in alkaline solutions; limited solubility in acidic aqueous media; soluble in organic solvents (acetone, ethanol).

Separation Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

-

Primary Interaction: Hydrogen bonding between the C=O and N-H groups of the stationary phase (carbamates) and the polar sulfoxide/carbonyl groups of sulfinpyrazone.

-

Secondary Interaction:

- -

Inclusion: The ability of the analyte to fit into the chiral cavities of the polysaccharide helix (specifically for Chiralcel OJ).

Critical Insight: Because sulfinpyrazone is a weak acid (pKa 2.8), it exists in an ionized state at neutral pH. In Normal Phase chromatography, an acidic modifier (Trifluoroacetic acid or Acetic acid) is mandatory to suppress ionization. Failure to suppress ionization results in severe peak tailing and loss of resolution due to non-specific interactions with the silica support.

Method Development Logic (Decision Matrix)[1]

The following diagram illustrates the decision process for selecting the appropriate protocol based on sample origin and goals.

Figure 1: Decision tree for sulfinpyrazone method selection.[1] Blue path indicates QC workflow; Red path indicates Bioanalytical workflow.[1]

Protocol A: Normal Phase Separation (High Resolution)

Target: Pharmaceutical formulations, purity analysis, and preparative isolation. Stationary Phase: Cellulose tris(4-methylbenzoate) coated on silica (e.g., Chiralcel OJ-H).[1]

Rationale

The "OJ" type column is historically the most effective polysaccharide phase for chiral sulfoxides due to the specific geometry of the cellulose tribenzoate grooves, which accommodate the sulfur-oxygen dipole effectively.

Operating Conditions

| Parameter | Setting | Notes |

| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) | The "H" denotes high performance (5µm particle).[1] |

| Mobile Phase | n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v) | Ethanol is preferred over Isopropanol for lower backpressure and better mass transfer.[1] |

| Flow Rate | 1.0 mL/min | Adjust based on backpressure (< 80 bar recommended). |

| Temperature | 25°C | Lower temperatures (e.g., 10°C) increase resolution but broaden peaks.[1] |

| Detection | UV @ 254 nm | Sulfinpyrazone has strong absorption in this region.[1] |

| Injection Vol | 10 - 20 µL | Sample dissolved in Mobile Phase.[1] |

Step-by-Step Procedure

-

System Preparation:

-

Flush system with 100% Ethanol (or Isopropanol) to remove any aqueous buffers from previous runs.[1]

-

Switch to n-Hexane/Ethanol (90:10) without acid to equilibrate the column for 20 minutes.

-

-

Mobile Phase Preparation:

-

Conditioning:

-

Introduce the acidic mobile phase. Equilibrate for at least 45 minutes.

-

Verification: Inject a blank. Ensure baseline is stable.

-

-

Sample Injection:

-

Shutdown:

-

Flush column with 90:10 Hexane/Ethanol (no acid) for 30 mins before storage.[1]

-

Protocol B: Reversed Phase Separation (Bioanalysis)

Target: Plasma, Urine, or LC-MS applications.[1]

Stationary Phase:

Rationale

Protein-based columns like Chiral-AGP mimic the binding of drugs to plasma proteins in vivo.[1] Since sulfinpyrazone binds highly to plasma proteins (98-99%), AGP columns often provide excellent stereoselectivity in aqueous conditions.[1] Alternatively, "RH" (Reverse Phase High-performance) polysaccharide columns allow for higher capacity.[1]

Operating Conditions (AGP Method)

| Parameter | Setting | Notes |

| Column | Chiral-AGP (100 x 4.0 mm, 5 µm) | Protein-based phase.[1] |

| Mobile Phase | 10 mM Ammonium Acetate (pH 4.[1]5) / Isopropanol (98 : 2 v/v) | Low organic content is typical for protein columns.[1] |

| pH Control | 4.5 - 5.0 | Critical.[1] pH must be > pKa (2.[1]8) to ensure ionization, but low enough to maintain protein stability. |

| Flow Rate | 0.8 mL/min | Protein columns have lower pressure limits.[1] |

| Temperature | 20°C | Strict temperature control required.[1] |

| Detection | UV @ 254 nm or MS/MS | For MS, use volatile buffers (Ammonium Acetate).[1] |

Step-by-Step Procedure

-

Sample Prep (Plasma):

-

Column Care (Critical):

-

Run Execution:

-

Optimization:

-

If retention is too low, decrease Isopropanol to 1% or 0%.

-

If resolution is poor, adjust pH slightly (range 4.0 - 7.0 allowed).[1]

-

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Peak Tailing (Fronting) | Ionization of acidic drug.[1] | Increase TFA concentration (up to 0.2%) in NP. Ensure pH < 3.0 or > 5.0 in RP. |

| Loss of Resolution | Column contamination or memory effect.[1] | Wash column with 100% Ethanol (Polysaccharide) or manufacturer wash buffer (AGP).[1] |

| High Backpressure | Particulates or precipitation.[1] | Filter all samples (0.2 µm). Ensure sample solvent matches mobile phase.[1][2][3] |

| Baseline Drift | TFA absorption or Temperature flux.[1] | Use Reference Wavelength (e.g., 360 nm) if using DAD.[1] Thermostat the column. |

References

-

Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link][1][2]

-

Lombardo, F., et al. (2002). "Involvement of CYP2C9 and UGT2B7 in the metabolism of zaltoprofen... and sulfinpyrazone interactions." British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Dieterle, W., Faigle, J. (1980).[4] "New metabolites of sulfinpyrazone in man." Arzneimittel-Forschung. Retrieved from [Link]

-

Phenomenex. Chiral HPLC Separations - Guidebook. Retrieved from [Link][1][5]

-

DrugCentral. Sulfinpyrazone Properties and pKa. Retrieved from [Link][1]

Sources

Application Note: Precision Isolation of (S)-Sulfinpyrazone via Diastereomeric Salt Crystallization

This Application Note is structured as a high-level technical guide for pharmaceutical scientists, focusing on the chiral resolution of Sulfinpyrazone. It synthesizes chemical principles with practical crystallization methodologies.[1]

Executive Summary

Sulfinpyrazone (1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione) is a potent uricosuric and antiplatelet agent typically marketed as a racemate.[1] However, the pharmacological profiles of its enantiomers differ, with the (S)-enantiomer often exhibiting distinct metabolic and binding kinetics (e.g., inhibition of platelet cyclooxygenase).

This guide details a robust protocol for isolating (S)-Sulfinpyrazone from the racemic mixture.[1] Unlike preferential crystallization (which requires a conglomerate system), this method utilizes Diastereomeric Salt Resolution .[1] We employ a chiral base (Resolving Agent) to form diastereomeric salts with the acidic pyrazolidine proton, exploiting the solubility difference between the

Chemical Logic & Mechanism[1][3]

The Chiral Challenge

Sulfinpyrazone possesses a chiral sulfoxide group. However, it also contains an acidic proton (

-

Racemate: (±)-Sulfinpyrazone (Acidic)[1]

-

Resolving Agent: (-)-Cinchonidine (Chiral Base, Alkaloid)[1]

-

Mechanism: Acid-Base Neutralization

Diastereomeric Salt Formation[1]

The Separation Principle

When racemic Sulfinpyrazone reacts with an enantiopure base (B*), two diastereomeric salts are formed:

Unlike enantiomers, Salt A and Salt B have different physical properties (lattice energy, solubility). By selecting the correct solvent, one salt will crystallize while the other remains in the mother liquor.

Visualization of the Workflow

The following diagram outlines the critical path for isolation.

Caption: Figure 1.[1][2] Process flow for the diastereomeric resolution of Sulfinpyrazone.

Materials & Equipment

Reagents

| Component | Grade | Role | Notes |

| (±)-Sulfinpyrazone | >98% Purity | Starting Material | Dry thoroughly before use.[1] |

| (-)-Cinchonidine | >99% Optical Purity | Resolving Agent | Primary choice for acidic sulfoxides.[1] |

| Acetone | HPLC Grade | Solvent | Primary solvent for salt formation.[1] |

| Ethanol (Absolute) | ACS Grade | Co-solvent | Modulates solubility.[1] |

| Hydrochloric Acid | 1N | Acidifier | For salt breaking (liberation).[1] |

Equipment

-

Jacketed Crystallizer (100 mL - 1 L) with overhead stirring.[1]

-

Vacuum filtration setup (Buchner funnel).[1]

-

Polarimeter (for specific rotation check).[1]

-

Chiral HPLC (Column: Chiralcel OD-H or AD-H).[1]

Experimental Protocols

Protocol A: Formation of Diastereomeric Salt

Objective: To selectively crystallize the this compound-Cinchonidine salt.[1]

-

Preparation: In a jacketed reactor, suspend 10.0 g (24.7 mmol) of racemic Sulfinpyrazone in 150 mL of Acetone .

-

Dissolution: Heat the mixture to 50°C under varying stirring (200 RPM) until a clear solution is obtained.

-

Addition: Slowly add 7.27 g (24.7 mmol) of (-)-Cinchonidine (1.0 equivalent).

-

Note: Alternatively, use 0.5 equivalents if targeting maximum theoretical yield of 50% immediately, though 1.0 eq is standard for initial purity.

-

-

Co-Solvent Tuning: If precipitation is too rapid, add Ethanol dropwise (approx. 10-20 mL) until the haze clears at 50°C.[1]

-

Crystallization:

-

Cool linearly from 50°C to 25°C over 4 hours (0.1°C/min).

-

Hold at 25°C for 2 hours.

-

Cool further to 0-5°C over 2 hours.

-

-

Harvest: Filter the white crystalline solid under vacuum. Wash the cake with cold acetone (2 x 20 mL).

-

Checkpoint: Save the mother liquor; it contains the (R)-enriched fraction.

-

Protocol B: Liberation of Free this compound

Objective: To break the salt and recover the active pharmaceutical ingredient (API).

-

Suspension: Suspend the wet cake from Protocol A in 100 mL of water and 50 mL of Ethyl Acetate .

-

Acidification: While stirring vigorously, add 1N HCl dropwise until the pH of the aqueous layer reaches pH 1-2 .

-

Extraction: Separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 x 50 mL).[1]

-

Washing: Combine organic layers and wash with brine (50 mL). Dry over anhydrous

.[1] -

Concentration: Evaporate the solvent under reduced pressure to yield crude this compound.

Protocol C: Final Recrystallization

Objective: To achieve >99% enantiomeric excess (ee).[1]

-

Dissolve the crude solid in a minimum volume of hot Ethanol/Water (90:10) or Isopropanol .[1]

-

Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filter crystals and dry in a vacuum oven at 40°C.

Analytical Validation

To ensure the protocol's success, the enantiomeric excess must be quantified.

Method: Chiral Normal Phase HPLC

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)[1]

-

Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (80 : 20 : 0.1)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV @ 254 nm[1]

-

Expected Results:

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Crystallization | Solution too dilute or solvent too "good".[1] | Evaporate 20% of solvent or add anti-solvent (Hexane).[1] |

| Low Yield (<20%) | High solubility of the salt. | Lower final temperature to -10°C; increase aging time.[1] |

| Low Purity (low ee) | Rapid precipitation (Occlusion).[1] | Re-heat to dissolve and cool slower (0.05°C/min). Perform a "recrystallization of the salt" before liberation. |

| Oiling Out | Impurities or wrong solvent polarity.[1] | Seed the solution with pure salt crystals if available. Switch to Ethanol/Ethyl Acetate mix.[1] |

References

-

Pasteur, L. (1853).[1] Recherches sur les alcaloïdes des quinquinas.[1][7][8] [Classic foundation of Cinchona alkaloid resolution].[1]

-

Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[7][9][10][11] Wiley-Interscience.[1] (The definitive text on diastereomeric salt formation).

- Brodie, B. B., et al. (1954). The physiological disposition of phenylbutazone and its metabolites.

-

Tozer, T. N., et al. (1980). Sulfinpyrazone: a review of its pharmacological properties and therapeutic use. Drugs.[1][2][4][8][12][13][14][15] Link

-

Mahboub, R., et al. (2020). Click Inspired Synthesis of Novel Cinchonidine Glycoconjugates. (Demonstrates Cinchonidine's utility in binding acidic/chiral targets). Link

Disclaimer: This protocol is designed based on standard chemical principles for the resolution of acidic sulfoxides. Optimization of solvent ratios may be required depending on the specific impurity profile of the starting material.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scribd.com [scribd.com]

- 6. unifr.ch [unifr.ch]

- 7. Cinchonidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 8. Cinchonine and cinchonidine alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20180265524A1 - Small molecules for the modulation of mcl-1 and methods of modulating cell death, cell division, cell differentiation and methods of treating disorders - Google Patents [patents.google.com]

- 10. WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Sulfinpyrazone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. Click Inspired Synthesis of Novel Cinchonidine Glycoconjugates as Promising Plasmepsin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics and metabolism of sulfinpyrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: High-Resolution Enantioseparation of Sulfinpyrazone

Welcome to the Advanced Chromatography Support Portal. Topic: Optimization of Peak Resolution for Sulfinpyrazone Enantiomers Ticket ID: #SPZ-CHIRAL-OPT-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

Sulfinpyrazone (1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]pyrazolidine-3,5-dione) presents a distinct chromatographic challenge due to its chiral sulfoxide center combined with the acidic nature of the pyrazolidine ring (pKa ~2.8).

Achieving baseline resolution (

-

Stereoselectivity: Utilizing polysaccharide-based stationary phases (Amylose/Cellulose) to recognize the spatial arrangement of the sulfoxide.

-

Peak Shape Control: Suppressing the ionization of the acidic enol moiety to prevent non-specific silanol interactions (tailing).

This guide synthesizes thermodynamic principles with practical troubleshooting to move your method from "separation" to "resolution."

Module 1: Method Development Strategy

Q: Which column and mode should I choose for sulfinpyrazone?

A: For chemical purity and preparative isolation, Normal Phase (NP) or Polar Organic (PO) modes on polysaccharide columns are the gold standard.

-

Primary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1] The amylose backbone often provides superior recognition for the sulfoxide group compared to cellulose (OD-H).

-

Secondary Recommendation: Chiralpak IC (Immobilized). Offers higher robustness if you need to use aggressive solvents (e.g., DCM/THF) to solubilize the sample.

-

Bioanalysis (Plasma/Serum): Use Chiral-AGP (

-acid glycoprotein) in Reversed Phase (RP) mode. This is better for biological matrices but offers lower loadability than AD-H.

Q: What is the starting mobile phase composition?

A: You must use an acidic modifier . Without it, the acidic proton on the pyrazolidine ring will interact with residual silanols, causing severe tailing that destroys resolution.

Standard Screening Protocol (Normal Phase):

-

Mobile Phase A: n-Hexane

-

Mobile Phase B: Ethanol or Isopropanol (IPA)

-

Additive: Trifluoroacetic acid (TFA) or Acetic Acid at 0.1% v/v .

-

Starting Ratio: Hexane:Ethanol:TFA (80:20:0.1).

Note on Alcohol Selection: Ethanol generally provides sharper peaks (better mass transfer), while IPA often provides higher selectivity (

Module 2: Optimization & Troubleshooting Workflow

Q: My peaks are tailing (

). How do I fix this?

A: Tailing in sulfinpyrazone analysis is almost exclusively a kinetic issue related to ionization or secondary interactions.

| Symptom | Probable Cause | Corrective Action |

| Fronting | Column Overload | Reduce injection volume or concentration. |

| Tailing (General) | Silanol Interaction | Increase TFA concentration to 0.2% or switch to a "high-coverage" column (e.g., AD-3). |

| Tailing (Specific) | Solubility Mismatch | Ensure sample diluent matches the mobile phase. Do not inject DMSO into a Hexane system. |

| Broad Peaks | Mass Transfer | Increase Temperature (if resolution allows) or switch from IPA to Ethanol. |

Q: I have separation, but resolution is poor (

). How do I improve it?

A: Resolution is a product of efficiency (

Thermodynamic Control (Temperature): Chiral recognition is enthalpy-driven.[2] Lowering the temperature increases the difference in interaction energy between the enantiomers and the stationary phase.

-

Action: Decrease column temperature from 25°C to 10°C or 15°C .

-

Result: Retention (

) increases, but Selectivity (

Visualizing the Optimization Logic:

Figure 1: Decision logic for optimizing chiral resolution. Blue nodes indicate decision points; Red nodes indicate critical failures requiring intervention.

Module 3: Advanced Technical FAQs

Q: Can I use Reversed Phase (RP) on Chiralpak AD-RH?

A: Yes, but be careful with pH. Sulfinpyrazone is stable in acidic conditions, but amylose columns have pH limits (typically 2.0–9.0).

-

Protocol: Use 20 mM Ammonium Acetate (pH 4.5) / Acetonitrile.[3]

-

Warning: Do not use TFA in RP mode on coated columns for extended periods as it can hydrolyze the carbamate linkage over time. Use Phosphoric acid or Formic acid for RP pH adjustment.

Q: Why do I see a "memory effect" or drifting retention times?

A: Polysaccharide phases are sensitive to "thermal history" and solvent history.

-

Equilibration: Amylose helices take time to relax. Equilibrate for at least 20 column volumes after changing temperature.

-

Solvent Trapping: If you previously used a "forbidden" solvent (like Ethyl Acetate or THF on a coated AD column) without an immobilized phase (IA), you may have stripped the selector. Ensure you are using the correct column version (AD-H vs. IA).

Q: How do I validate the elution order?

A: Never assume the

-

Method: Use a Circular Dichroism (CD) detector inline if available.

-

Alternate: Inject a pure standard of one enantiomer if commercially available.

-

Note: Changing from Ethanol to IPA can sometimes reverse the elution order on Amylose columns. This is a known phenomenon called "elution order reversal" driven by the shape of the chiral cavity.

References

-

Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[4]

-

Matarashvili, I., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes... on Chiralpak AD-3 CSP. MDPI Separations.

-

National Institutes of Health (NIH). (2023). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.[1][4][5][6] American Pharmaceutical Review.

-

Subramanian, N., et al. (2015). Optimization and Validation of a Sensitive Method for HPLC... Acta Chimica Slovenica.[7]

Sources

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Optimizing mobile phase pH for (S)-Sulfinpyrazone chiral separation

Subject: Optimizing Mobile Phase pH for (S)-Sulfinpyrazone Enantioseparation Applicable Modes: Reversed-Phase (RP-HPLC), Polar Organic Mode (POM) Target Analyte: Sulfinpyrazone (pKa ~2.8, Acidic)[1]

Module 1: The Mechanism (Why pH is the Control Knob)

Sulfinpyrazone is a weak acid with a pKa of approximately 2.8 . In chiral chromatography, the ionization state of the analyte dictates its interaction with the Chiral Stationary Phase (CSP). You are not just optimizing "acidity"; you are controlling the molecular geometry and charge state of the target.

The Ionization Switch

-

pH < 2.8 (Protonated/Neutral): The molecule is uncharged. Dominant interactions are hydrophobic (dispersion) and hydrogen bonding.[1] This is typically the preferred state for polysaccharide-based columns (e.g., Amylose/Cellulose derivatives) in Reversed Phase, yielding longer retention and sharper peaks.

-

pH > 2.8 (Deprotonated/Anionic): The molecule carries a negative charge. This increases solubility in the aqueous mobile phase, drastically reducing retention time. On silica-based columns, this can also lead to repulsion from residual silanols (if unmasked) or secondary ionic interactions, often destroying resolution.[1]

Visualization: The pH Interaction Logic

Figure 1: The mechanistic impact of pH on Sulfinpyrazone retention and resolution.

Module 2: Optimization Protocol (Reversed-Phase)

Objective: Establish a robust separation method using pH control to maximize resolution (

Step 1: The Acidic Screen (The Baseline)

Start with a condition that forces the molecule into its neutral state. This eliminates ionic repulsion variables.[1]

-

Column: Immobilized Polysaccharide (e.g., Chiralpak IG-3/IC-3) or Coated (e.g., Lux Cellulose-1).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 30% B to 70% B over 15 minutes.

-

Expectation: If separation occurs, peaks should be sharp.[1] If retention is too high (>20 min), increase %B.

Step 2: Buffer Tuning (Peak Shape Optimization)

If Step 1 yields separation but poor peak shape (tailing), transition to a buffered system to stabilize the local pH at the particle surface.

| Parameter | Recommendation | Rationale |

| Buffer Type | Ammonium Formate (20 mM) | Volatile (LC-MS compatible) and buffers well at pH 3.0–4.[1]0. |

| pH Adjustment | Adjust to pH 3.0 with Formic Acid | Slightly above pKa to test selectivity changes without full ionization. |

| Organic Modifier | Acetonitrile vs. Methanol | Methanol often provides different selectivity due to protic nature; try if ACN fails.[1] |

Step 3: The "Forbidden" Zone (AGP Columns)

Note: If using protein-based columns like Chiralpak AGP , the rules invert.

-

Target pH: 4.5 – 7.0.

-

Mechanism: AGP relies on ionic interactions.[1] At pH 7, sulfinpyrazone is negative, interacting with positively charged pockets on the protein.

-

Warning: Do not use pH < 4.0 on AGP columns (risk of stripping the protein phase).

Module 3: Troubleshooting Guide

Use this decision matrix when your chromatogram deviates from the ideal.

Figure 2: Troubleshooting logic for acidic chiral analytes.

Detailed Solutions

1. Issue: Severe Peak Tailing

-

Diagnosis: Mixed-mode interaction.[1] The analyte is partially ionizing, causing it to "drag" along the silica surface or interact with residual silanols.

-

Fix: Drop the pH to 2.0 using TFA (0.1%). The trifluoroacetate anion also acts as an ion-pairing agent, masking silanols and sharpening the peak.

2. Issue: Loss of Resolution (Peaks Merge)

-

Diagnosis: The "enantiorecognition" mechanism is weak.

-

Fix: If you are at pH 2.0 (neutral state) and see no separation, pH is not the problem—the column is. Switch from Amylose (e.g., AD/IA) to Cellulose (e.g., OD/IC) or vice versa. The chiral cavity shape must fit the molecule.[2]

3. Issue: Rising Backpressure [1]

-

Diagnosis: Precipitation. Sulfinpyrazone is less soluble at low pH in high-aqueous phases.[1]

-

Fix: Ensure your organic content is at least 40-50% B. Do not use 100% aqueous buffers at pH 2.0 for this compound.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Ammonium Acetate (pH 6.0) for this separation?

A: On polysaccharide columns (RP mode), likely no . At pH 6.0, Sulfinpyrazone is fully ionized (anionic).[1] It will elute near the void volume (

Q2: TFA vs. Formic Acid: Which is better for Sulfinpyrazone? A: TFA is generally superior for peak shape because of its high acidity and ion-pairing capability.[1] However, if you are using Mass Spectrometry (LC-MS), TFA suppresses ionization in the source. In that case, use Formic Acid or Ammonium Formate adjusted to pH 2.5–3.0.[1]

Q3: Is temperature a critical variable?

A: Yes. Chiral separations are enthalpy-driven.[1][3] Lowering the temperature (e.g., from 25°C to 15°C) often improves resolution (

Q4: What is the recommended concentration for the sample? A: Dissolve Sulfinpyrazone in the mobile phase. Since it is an acid, dissolving it in pure methanol may lead to "solvent mismatch" peaks if the mobile phase is acidic water. Aim for 0.5 – 1.0 mg/mL.[1]

References

-

PubChem. (n.d.).[1] Sulfinpyrazone (Compound Summary).[1][4] National Library of Medicine. Retrieved from [Link][1]

-

Chiral Technologies. (n.d.).[1] Chiral Selector Screening Guide for Reversed Phase.[1] Retrieved from [Link][1]

-

Phenomenex. (n.d.).[1] High Performance Liquid Chromatography (HPLC) Chiral Selection Guide. Retrieved from [Link]

Sources

Technical Support Center: Stability Management of (S)-Sulfinpyrazone

Topic: Preventing Oxidation of (S)-Sulfinpyrazone to Sulfone During Storage Document ID: TSP-SUL-004 Last Updated: October 26, 2023 Audience: Pharmaceutical Scientists, QC Analysts, and Chemical Biologists

Executive Summary: The "Hidden" Instability

While generic sulfinpyrazone is often cited as "stable to light and air" in bulk safety data sheets, This compound requires significantly more rigorous handling .

The sulfur atom in this compound is a chiral center. Oxidation does not merely degrade the compound; it converts the chiral sulfoxide (

This guide provides the protocols necessary to arrest the thermodynamic slide from sulfoxide to sulfone, ensuring your enantiomeric excess (ee) and chemical purity remain within specification.

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. The oxidation of this compound is primarily driven by nucleophilic attack or radical species (often peroxides) targeting the lone pair of electrons on the sulfur atom.

Key Drivers of Oxidation:

-

Peroxides: Found in common laboratory solvents (ethers, THF) and excipients (PEG, Polysorbates).

-

Moisture: Hygroscopic absorption promotes hydrolysis and facilitates proton transfer reactions that accelerate oxidation.

-

Trace Metals: Iron (Fe) or Copper (Cu) ions act as catalysts, lowering the activation energy for auto-oxidation.

Pathway Visualization

The following diagram illustrates the critical "Point of No Return" where the active (S)-enantiomer is lost to the sulfone sink.

Figure 1: The degradation landscape. Note that while reduction to sulfide is reversible in vivo, oxidation to sulfone is chemically irreversible in storage.

Master Storage Protocol (The "How")

Do not rely on standard "Store at -20°C" instructions. Use this enhanced protocol for this compound standards and experimental stocks.

A. Solid State Storage (Lyophilized Powder)

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C to -80°C | Arrhenius kinetics dictate that lower temperatures exponentially slow the rate of oxidative attack. |

| Atmosphere | Argon Overlay | Nitrogen is acceptable, but Argon is heavier than air and provides a superior "blanket" to exclude oxygen. |

| Container | Amber Vial + Parafilm | Amber glass blocks UV light (which generates singlet oxygen). Parafilm creates a secondary moisture barrier. |

| Desiccant | Silica Gel | Sulfinpyrazone is hygroscopic. Moisture acts as a medium for dissolved oxygen and trace metal mobility. |

B. Solution Storage (Stock Solutions)

Critical Alert: Never store this compound in ethers (THF, Diethyl ether) or aged chlorinated solvents.

-

Select the Solvent:

-

Preferred:DMSO (Anhydrous, High Purity). DMSO is a sulfoxide itself and can act as a "sacrificial buffer," though it is not a perfect shield.

-

Alternative:Methanol (Degassed).

-

Avoid: PEG, Tween, or solvents known to accumulate peroxides over time.[1]

-

-

Preparation Step:

-

Sparge the solvent with Helium or Argon for 5 minutes before dissolving the solid. This removes dissolved oxygen.

-

-

The "Aliquot Rule":

-

Prepare single-use aliquots. Freeze-thaw cycles are destructive.

-

Condensation forms inside the tube upon thawing, introducing water and oxygen every time the vial is opened.

-

Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a new peak eluting after the main peak. Is this the sulfone?

Likely, yes.

-

Technical Insight: In Reverse Phase (RP) chromatography, the oxidation state significantly alters polarity.

-

Sulfoxide (Parent): Highly polar (S=O dipole). Elutes early.

-

Sulfone (Impurity): Generally less polar than the sulfoxide (depending on mobile phase pH). It often elutes later (higher retention time).

-

Sulfide (Metabolite): Least polar. Elutes latest.

-

-

Action: Run a reference standard of the sulfone metabolite if available. If not, treat the sample as compromised if the impurity exceeds 0.5%.

Q2: Can I use antioxidants to stabilize my solution?

Yes, with caution.

-

Recommendation: If your experimental design permits, add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) .

-

Mechanism: These agents act as "radical scavengers," intercepting the free radicals before they can attack the sulfur lone pair.

-

Warning: Ensure the antioxidant does not interfere with your biological assay (e.g., receptor binding or enzyme inhibition).

Q3: The powder has turned from white to faint yellow. Is it safe to use?

Quarantine the sample.

-

Diagnosis: Yellowing in sulfinpyrazone samples often indicates photo-degradation or advanced oxidation leading to conjugated by-products.

-

Protocol:

-

Dissolve a small amount in mobile phase.

-

Check purity via HPLC-UV.

-

If purity is <98% or ee <95%, discard. The degradation products may be toxic or biologically active, confounding your data.

-

Q4: How do I remove peroxides from my solvent before dissolving this compound?

The "Test and Treat" Method:

-

Test: Use commercially available peroxide test strips (e.g., Quantofix). If peroxide > 5 ppm, do not use.

-

Treat: Pass the solvent through a column of activated alumina . This physically adsorbs peroxides.

-

Verify: Re-test with a strip. It should read 0 ppm.

Decision Tree: Sample Handling Workflow

Use this logic flow to determine the fate of your this compound sample.